Isomer-Dependent Structural Biology: ArgF Co-Crystal Structure Exists for the 4-Bromo-6-CF3 Isomer but Not for the 6-Bromo-4-CF3 Target
The regioisomer 4-bromo-6-(trifluoromethyl)-1H-benzimidazole (CAS 175135-14-5) yielded a high-resolution (1.77 Å) co-crystal structure with Mycobacterium tuberculosis ArgF (ornithine carbamoyltransferase), a validated target in the L-arginine biosynthetic pathway (PDB 7NOS) [1]. In contrast, no co-crystal structure or quantitative binding data is available for the target compound 6-bromo-4-(trifluoromethyl)-1H-benzimidazole against ArgF or any other protein target [1][2]. This isomer-specific structural validation demonstrates that the spatial arrangement of bromine and trifluoromethyl groups is a critical determinant of target engagement.
| Evidence Dimension | Availability of validated protein co-crystal structure (ArgF) |
|---|---|
| Target Compound Data | No co-crystal structure reported for 6-bromo-4-(trifluoromethyl)-1H-benzimidazole |
| Comparator Or Baseline | 4-bromo-6-(trifluoromethyl)-1H-benzimidazole (CAS 175135-14-5): Confirmed co-crystal structure with Mtb ArgF at 1.77 Å resolution (PDB 7NOS) |
| Quantified Difference | Presence vs. absence of structural biology validation |
| Conditions | X-ray diffraction; Mycobacterium tuberculosis H37Rv ArgF expressed in E. coli BL21(DE3) |
Why This Matters
For fragment-based drug discovery programs targeting ArgF or related enzymes, the isomerically correct scaffold is essential to reproduce reported binding modes; using the wrong isomer will fail to engage the validated binding site.
- [1] RCSB PDB. 7NOS: Crystal structure of Mycobacterium tuberculosis ArgF in complex with 4-bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole. Deposited 2021-02-25, Released 2021-06-30. https://www.rcsb.org/structure/7NOS View Source
- [2] Gupta, P., Thomas, S.E., Zaidan, S.A., et al. A fragment-based approach to assess the ligandability of ArgB, ArgC, ArgD and ArgF in the L-arginine biosynthetic pathway of Mycobacterium tuberculosis. Comput. Struct. Biotechnol. J. 19, 3491–3506 (2021). DOI: 10.1016/j.csbj.2021.06.006 View Source
